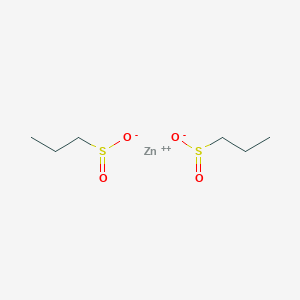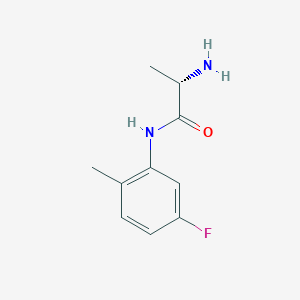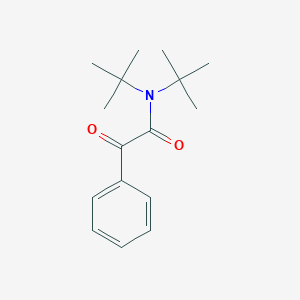
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide is an organic compound with the molecular formula C16H23NO2. It is characterized by the presence of two tert-butyl groups attached to the nitrogen atom and a phenyl group attached to the carbonyl carbon. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide typically involves the reaction of phenylacetic acid with tert-butylamine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the carbonyl group can yield secondary amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N,N-Di-tert-butyl-2-oxo-2-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Di-tert-butyl-2-oxo-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the overall activity of the compound.
Comparaison Avec Des Composés Similaires
- N,N-Di-tert-butyl-2-oxo-2-phenylacetamide
- N,N-Diethyl-2-oxo-2-phenylacetamide
- N,N-Dimethyl-2-oxo-2-phenylacetamide
Comparison: this compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and binding properties. In contrast, N,N-Diethyl-2-oxo-2-phenylacetamide and N,N-Dimethyl-2-oxo-2-phenylacetamide have smaller alkyl groups, resulting in different steric and electronic effects.
Propriétés
Formule moléculaire |
C16H23NO2 |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
N,N-ditert-butyl-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)17(16(4,5)6)14(19)13(18)12-10-8-7-9-11-12/h7-11H,1-6H3 |
Clé InChI |
MJEYHBFJTKDQIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(C(=O)C(=O)C1=CC=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


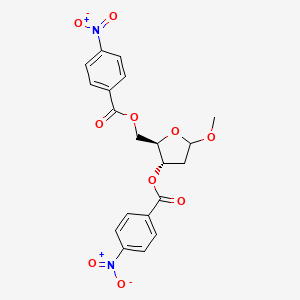

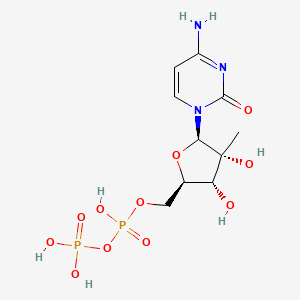
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
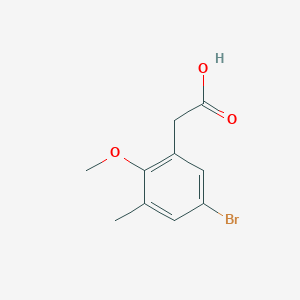

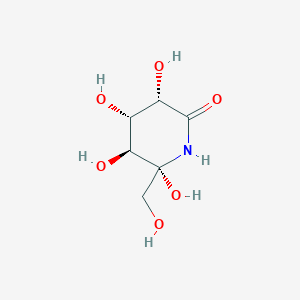
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
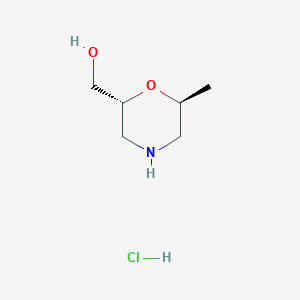
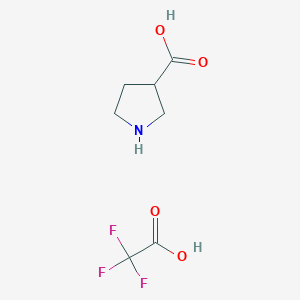
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
